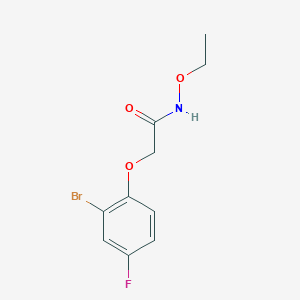![molecular formula C33H26ClOP B14916400 (2'-(1-(3-Chloro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14916400.png)
(2'-(1-(3-Chloro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’-(1-(3-Chloro-4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane: is a complex organic compound that features a biphenyl core with a vinyl group substituted by a 3-chloro-4-methoxyphenyl moiety and a diphenylphosphane group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2’-(1-(3-Chloro-4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability of the process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphane group, forming phosphine oxides.
Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl group.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Phosphine oxide derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated biphenyl derivatives.
科学研究应用
Chemistry: The compound is used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Medicine: The compound’s derivatives are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
作用机制
The compound exerts its effects primarily through its role as a ligand in catalysis. It coordinates with transition metals, facilitating various catalytic cycles. The molecular targets include palladium and platinum complexes, which are commonly used in cross-coupling reactions. The pathways involved include oxidative addition, transmetalation, and reductive elimination.
相似化合物的比较
Triphenylphosphane: A simpler phosphane ligand with three phenyl groups.
(2’-Vinyl-[1,1’-biphenyl]-2-yl)diphenylphosphane: Lacks the 3-chloro-4-methoxyphenyl substitution.
Uniqueness: The presence of the 3-chloro-4-methoxyphenyl group in (2’-(1-(3-Chloro-4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane provides unique electronic and steric properties, enhancing its performance as a ligand in catalytic reactions compared to simpler analogs.
属性
分子式 |
C33H26ClOP |
|---|---|
分子量 |
505.0 g/mol |
IUPAC 名称 |
[2-[2-[1-(3-chloro-4-methoxyphenyl)ethenyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C33H26ClOP/c1-24(25-21-22-32(35-2)31(34)23-25)28-17-9-10-18-29(28)30-19-11-12-20-33(30)36(26-13-5-3-6-14-26)27-15-7-4-8-16-27/h3-23H,1H2,2H3 |
InChI 键 |
UKIUUBCGKNCLTD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=C)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid](/img/structure/B14916347.png)




![3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-ylacetic acid](/img/structure/B14916374.png)


![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-nitrobenzamide](/img/structure/B14916388.png)

![6-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3,3-dimethyl-8-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14916396.png)


